MAO-B vs. MAO-A Selectivity: The Dihydroquinoline Moiety Drives a >88-Fold Selectivity Window Absent in Aromatic Quinoline Analogs
Methyl 2-amino-3-(3,4-dihydroquinolin-1(2H)-yl)propanoate exhibits a striking MAO-B/MAO-A selectivity ratio of >88, driven by an MAO-B IC₅₀ of 1,130 nM versus an MAO-A IC₅₀ of >100,000 nM [1]. Its fully aromatic comparator, Methyl 2-amino-3-(quinolin-3-yl)propanoate, shows a dramatically compressed selectivity window: MAO-A IC₅₀ = 25,300 nM versus MAO-B IC₅₀ = 1,500 nM, yielding a selectivity ratio of only ~17 [2]. The dihydroquinoline compound achieves >5-fold greater selectivity discrimination between MAO isoforms compared to the aromatic analog, a property critical for minimizing serotonergic potentiation side effects in CNS programs [3].
| Evidence Dimension | MAO-B/MAO-A Selectivity Ratio |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 1,130 nM; MAO-A IC₅₀ > 100,000 nM; Selectivity Ratio > 88 |
| Comparator Or Baseline | Methyl 2-amino-3-(quinolin-3-yl)propanoate: MAO-B IC₅₀ = 1,500 nM; MAO-A IC₅₀ = 25,300 nM; Selectivity Ratio = 17 |
| Quantified Difference | >5.2-fold greater selectivity ratio for target compound (>88 vs. 17) |
| Conditions | Human recombinant MAO-A and MAO-B; kynuramine substrate conversion to 4-hydroxyquinoline; fluorescence assay; 20 min incubation |
Why This Matters
A higher MAO-B/MAO-A selectivity ratio reduces the risk of tyramine-induced hypertensive crisis ('cheese effect') associated with non-selective MAO inhibitors, making the dihydroquinoline scaffold a safer starting point for CNS drug discovery.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961) — Methyl 2-amino-3-(3,4-dihydroquinolin-1(2H)-yl)propanoate: MAO-A IC₅₀ > 100,000 nM; MAO-B IC₅₀ = 1,130 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401981. View Source
- [2] BindingDB. BDBM50493476 (CHEMBL172856) — Methyl 2-amino-3-(quinolin-3-yl)propanoate: MAO-A IC₅₀ = 25,300 nM; MAO-B IC₅₀ = 1,500 nM. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50493476. View Source
- [3] Youdim, M. B. H., Edmondson, D., & Tipton, K. F. (2006). The therapeutic potential of monoamine oxidase inhibitors. Nature Reviews Neuroscience, 7(4), 295–309. View Source
